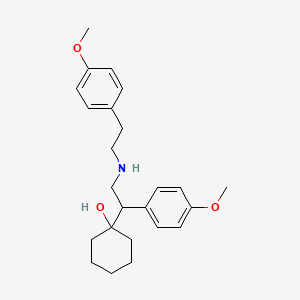

N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine” is a chemical compound with the molecular formula C24H33NO3 . It has a molecular weight of 383.52 . It is also known as "Venlafaxine Hydrochloride Impurity H" .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: COC1=CC=C (CCNCC (C2=CC=C (OC)C=C2)C3 (O)CCCCC3)C=C1 . The InChIKey is LZUSDEPYNTZFJD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 383.52 . It has a racemic stereochemistry .Wissenschaftliche Forschungsanwendungen

Analogs and Related Compounds in Cancer Research

Compounds with structural similarities to N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine, such as certain styrylchromones and styryl-2H-chromenes, have been explored for their anticancer properties. For example, specific 3-styrylchromones have shown high tumor specificity with minimal toxicity to keratinocytes, indicating potential as anticancer agents with reduced side effects (Sugita et al., 2017). These findings suggest that this compound could be researched for similar anticancer applications, leveraging its structural features.

Polyunsaturated Fatty Acids (PUFAs) Enrichment

While not directly related to fatty acids, the methodological approaches in enriching n-3 polyunsaturated fatty acids (PUFAs) could offer insights into processing or modifying this compound for therapeutic uses. Techniques such as enzymatic catalysis and chemical modifications aim to enhance the bioavailability and therapeutic efficacy of compounds (Xie et al., 2022). Similar strategies could be applied to this compound to investigate its full pharmacological potential.

Environmental and Ecotoxicological Impacts

Research on the environmental fate and ecotoxicological impacts of structurally similar compounds, like ethyl tert-butyl ether (ETBE), offers a framework for assessing the ecological safety of this compound. Understanding the biodegradation pathways and environmental persistence of these compounds is crucial for evaluating their safety profile and potential environmental risks (Thornton et al., 2020).

Wirkmechanismus

Target of Action

D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine, also known as Venlafaxine impurity H, is an impurity of Venlafaxine . The primary targets of this compound are the presynaptic reuptake sites of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These neurotransmitters play a crucial role in regulating mood and cognition.

Mode of Action

The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of serotonin and noradrenaline . This increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling. Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .

Biochemical Pathways

The action of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine affects the serotonin and noradrenaline pathways. By inhibiting the reuptake of these neurotransmitters, it enhances their signaling and thus influences the biochemical pathways they regulate . These pathways are involved in various physiological processes, including mood regulation and cognitive function.

Pharmacokinetics

The metabolism of Venlafaxine, from which D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine is derived, is reported to occur by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic processes can affect the bioavailability of the compound.

Result of Action

The molecular and cellular effects of D,L-N,N-Didesmethyl-N-(4-methoxyphenethyl) Venlafaxine’s action are primarily related to its impact on neurotransmitter signaling. By increasing the concentration of serotonin and noradrenaline in the synaptic cleft, it can enhance the signaling of these neurotransmitters and thus influence neuronal activity .

Eigenschaften

IUPAC Name |

1-[1-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)ethylamino]ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO3/c1-27-21-10-6-19(7-11-21)14-17-25-18-23(24(26)15-4-3-5-16-24)20-8-12-22(28-2)13-9-20/h6-13,23,25-26H,3-5,14-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZUSDEPYNTZFJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNCC(C2=CC=C(C=C2)OC)C3(CCCCC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1329795-88-1 |

Source

|

| Record name | N-(2-(4-Methoxyphenyl)ethyl) didesmethylvenlafaxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329795881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(4-METHOXYPHENYL)ETHYL) DIDESMETHYLVENLAFAXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY5HCS64F8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

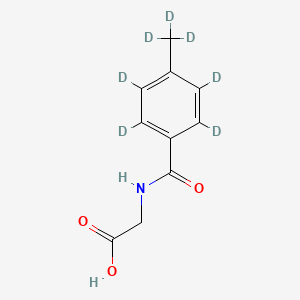

![N-[(5-Chloro-2-thienyl)carbonyl]glycine](/img/structure/B565219.png)

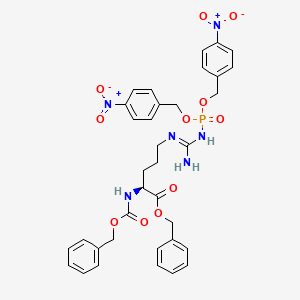

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-[(diphenylmethyl)amino]-1-butanone Hydrochloride](/img/structure/B565225.png)

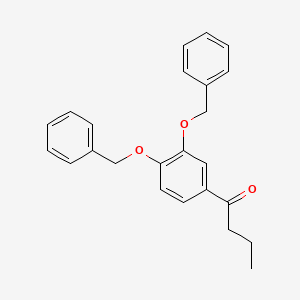

![rac 1-[3,4-(Dibenzyloxy)phenyl]-2-bromo-1-butanone](/img/structure/B565226.png)

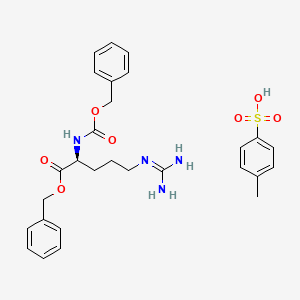

![2-Methyl-2-[4-(4-methylpiperazin-1-yl)phenyl]propanoic acid](/img/structure/B565234.png)